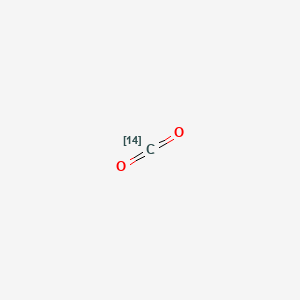

(14C)二氧化碳

概述

描述

Carbon-14 (14C) is a radioactive isotope of carbon with an atomic nucleus containing 6 protons and 8 neutrons . It’s presence in organic materials forms the basis of the radiocarbon dating method . Carbon-14 was discovered on February 27, 1940, by Martin Kamen and Sam Ruben at the University of California Radiation Laboratory in Berkeley, California . It occurs in trace amounts, making up about 1 or 1.5 atoms per 10^12 atoms of carbon in the atmosphere .

Synthesis Analysis

14C is formed in the upper stratosphere through the interaction of high-energy cosmic particles and nitrogen atoms from the air . The 14C is distributed in the troposphere as radioactive carbon dioxide and is taken up by plants during photosynthesis, or deposited in bodies of water through the precipitation of carbonates .Molecular Structure Analysis

Carbon-14 has a half-life of 5700 years . It is a cosmogenic radionuclide produced primarily by cosmic-ray interaction in the atmosphere . The different isotopes of carbon do not differ appreciably in their chemical properties .Chemical Reactions Analysis

Carbon-14 goes through radioactive beta decay . By emitting an electron and an electron antineutrino, one of the neutrons in the carbon-14 atom decays to a proton and the carbon-14 decays into the stable (non-radioactive) isotope nitrogen-14 . Carbon-14 atoms can be used to replace nonradioactive carbon, in order to trace chemical and biochemical reactions involving carbon atoms from any given organic compound .Physical And Chemical Properties Analysis

Carbon-14 has a maximum specific activity of 62.4 mCi/mmol (2.31 GBq/mmol), or 164.9 GBq/g . The beta radiation barely penetrates the outer protective dead layer of the skin of the body . The major concern for individuals working with this isotope is the possibility of an internal exposure .科学研究应用

发现和生物化学应用

- 发现和生物化学:马丁·卡门发现碳-14 及其应用彻底改变了生物化学。它用于理解涉及碳的生物化学反应,并在化学、生物学、考古学和环境科学中具有广泛的应用 (Plant Molecular Biology Reporter, 2007).

环境和生态研究

- 碳循环:碳-14 二氧化碳在研究碳循环过程中至关重要,特别是在了解土壤碳的动态和土壤有机质的年龄方面。其同位素丰度的变化有助于探索不同环境尺度上的碳转化 (Wang et al., 1998).

- 生态见解:在生态研究中,碳-14 在追踪碳源方面发挥着重要作用,有助于区分食物网和生态系统功能中不同类型的资源 (Larsen, Yokoyama, Fernandes, 2018).

考古学和历史研究

- 考古和历史见解:碳-14 广泛用于考古发现和历史研究。它对文物进行年代测定并帮助我们了解过去气候条件的能力非常宝贵 (Gerhart, 2019).

土壤和植物研究

- 土壤和植物研究:涉及碳-14 二氧化碳的研究对于研究植物中的代谢(如 Pinus radiata 中的树脂和碳水化合物代谢)以及理解植物与其土壤环境的相互作用至关重要 (Wilson, GUMBLEY, SPEDDING, 1963).

地球科学和大气研究

- 冰芯研究:碳-14 二氧化碳用于分析古代冰,有助于理解原位宇宙成因并了解其在追踪过去甲烷排放和对冰芯进行年代测定中的作用 (Petrenko et al., 2016).

挑战和未来方向

- 新兴技术:后期碳-14 标记和同位素交换领域正在迅速发展,带来了新的机遇和挑战,尤其是在制药和农化工业中 (Babin, Taran, Audisio, 2022)

作用机制

安全和危害

The most hazardous chemical form of 14C is labelled carbonates for which the bone is a critical organ . Ingested carbon is metabolized very quickly and much of the radionuclide is exhaled in the form of radioactive carbon dioxide . Urine analysis is an effective sampling technique to determine if a 14C uptake has occurred .

未来方向

The estimation of atmospheric fossil fuel CO2 traced by Δ14C is a current area of research . A comprehensive carbon emission estimation system is highly recommended in the future for the evaluation of FFCO2 emissions, containing a well-designed monitoring network of CO2 and Δ14CO2, uniform measurement standard, FFCO2 quantification method, and the corresponding .

属性

InChI |

InChI=1S/CO2/c2-1-3/i1+2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURLTUGMZLYLDI-NJFSPNSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[14C](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50965271 | |

| Record name | (~14~C)Methanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.002 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(14C)Carbon dioxide | |

CAS RN |

51-90-1 | |

| Record name | Carbon-14C dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbon-14C dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~14~C)Methanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

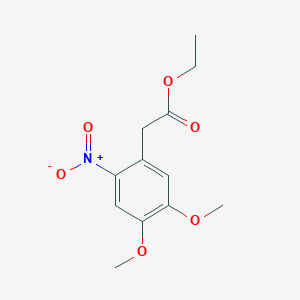

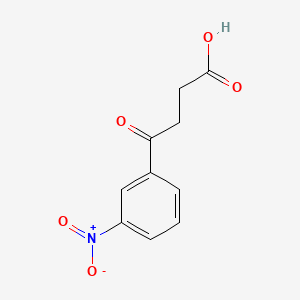

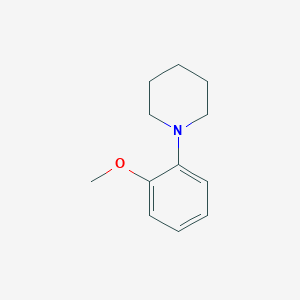

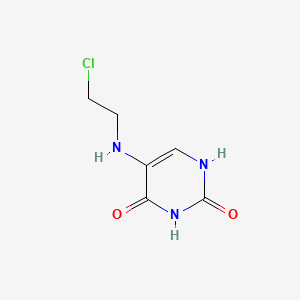

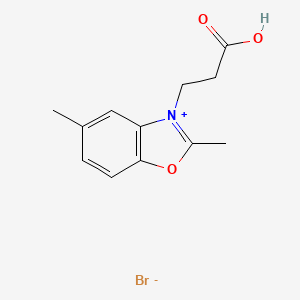

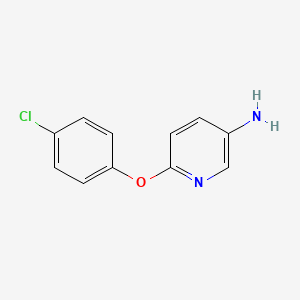

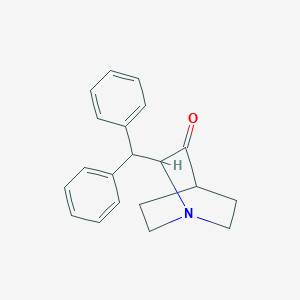

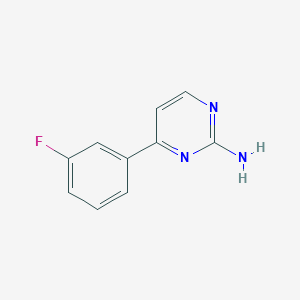

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine](/img/structure/B1606949.png)

![Methyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1606963.png)